Adpbetas

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

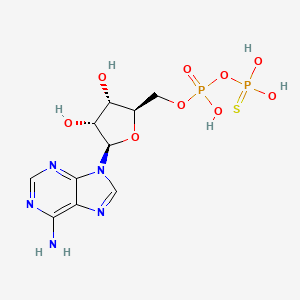

Adpbetas, also known as this compound, is a useful research compound. Its molecular formula is C10H15N5O9P2S and its molecular weight is 443.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

ADP-beta-S serves as a crucial tool in studying purinergic signaling pathways. It acts as a potent agonist for P2 purinoceptors, which are involved in numerous physiological processes, including neurotransmission and immune responses.

Purinoceptor Studies

ADP-beta-S has been instrumental in characterizing P2 purinoceptors in various tissues. For instance, studies have demonstrated that ADP-beta-S binds to P2-purinoceptors in rat brain synaptosomes, revealing high-affinity binding sites that facilitate the understanding of purinergic signaling dynamics .

Table 1: Binding Affinity of ADP-beta-S to P2 Purinoceptors

| Ligand | Binding Affinity (Kd) | Bmax (fmol/mg protein) |

|---|---|---|

| ADP-beta-S | 0.021 nM | 3.9 |

| Ap4A | 0.017 nM | - |

| AMP-PNP | 0.029 nM | - |

This table summarizes the binding affinities of ADP-beta-S and related ligands to P2 purinoceptors, illustrating its significance in receptor pharmacology.

Microglial Activation Studies

Research has shown that ADP-beta-S can evoke microglial activation in the retina, indicating its role in neuroinflammatory responses . This application is particularly relevant for understanding retinal diseases and developing potential therapeutic strategies.

Therapeutic Applications

ADP-beta-S is not only a research tool but also holds therapeutic potential in various medical conditions.

Cardiovascular Applications

ADP-beta-S is utilized in cardiovascular research to study platelet activation and aggregation mechanisms. It has been shown to mediate alphaIIbbeta3 signaling pathways, which are crucial for platelet function . This insight is vital for developing antiplatelet therapies and understanding thrombotic diseases.

Case Study: Platelet Activation Mechanism

- Objective: Investigate the role of ADP-beta-S in platelet aggregation.

- Findings: ADP-beta-S induced significant aggregation of washed platelets, highlighting its potential as a target for antithrombotic drug development.

Neurological Applications

The activation of microglia by ADP-beta-S suggests its relevance in neurological disorders characterized by inflammation. By modulating microglial activity, ADP-beta-S may offer therapeutic avenues for conditions such as Alzheimer's disease and multiple sclerosis.

Future Directions and Research Opportunities

The diverse applications of ADP-beta-S underscore its importance in both basic and applied research. Future studies could focus on:

- Mechanistic Insights: Further elucidating the molecular mechanisms through which ADP-beta-S influences purinergic signaling.

- Therapeutic Development: Exploring its potential as a therapeutic agent in neurodegenerative diseases and cardiovascular disorders.

- Nanotechnology Integration: Investigating the incorporation of ADP-beta-S into nanocarriers for targeted drug delivery systems.

Propiedades

Número CAS |

35094-45-2 |

|---|---|

Fórmula molecular |

C10H15N5O9P2S |

Peso molecular |

443.27 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

HCIKUKNAJRJFOW-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N |

Key on ui other cas no. |

73536-95-5 |

Números CAS relacionados |

73536-95-5 (trilithium salt) |

Sinónimos |

(32S)adenosine 5'-O-(2-thiodiphosphate) 5'-adenosine diphosphate beta-S 5'-ADPS adenosine 5'-O-(2-thiodiphosphate) adenosine 5'-O-(2-thiodiphosphate), trilithium salt adenosine-5'-O-(2-thiodiphosphate) ADP beta S ADP beta-S ADP-S ADPbetaS beta-thio-ADP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.